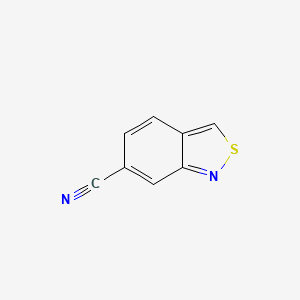

2,1-Benzisothiazole-6-carbonitrile

Description

2,1-Benzisothiazole-6-carbonitrile is a heterocyclic organic compound featuring a fused benzene ring with an isothiazole moiety (where sulfur and nitrogen atoms are adjacent) and a nitrile (-C≡N) group at the 6-position. The isothiazole core confers unique electronic and reactivity profiles, making it valuable in pharmaceutical and agrochemical synthesis. This article compares 2,1-Benzisothiazole-6-carbonitrile with five structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Propriétés

IUPAC Name |

2,1-benzothiazole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-4-6-1-2-7-5-11-10-8(7)3-6/h1-3,5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDQTVTZDHRVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CSN=C2C=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,1-Benzisothiazole-6-carbonitrile can be synthesized through various methods, including:

Cyclization of Thioamides with Cyanogen Bromide: This method involves the reaction of thioamides with cyanogen bromide under controlled conditions.

Reaction of 2-Aminobenzonitrile with Sulfur and Triethylamine: This method involves the reaction of 2-aminobenzonitrile with sulfur and triethylamine to form the desired compound.

Industrial Production Methods: While specific industrial production methods for 2,1-Benzisothiazole-6-carbonitrile are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2,1-Benzisothiazole-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The nitrile group in the compound makes it highly reactive towards nucleophiles, allowing for various substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that benzisothiazole derivatives exhibit significant antimicrobial properties. For instance, 2,1-benzisothiazole-6-carbonitrile has been investigated for its potential as an antibacterial and antifungal agent. A study highlighted the synthesis of various derivatives and their biological evaluations, indicating that modifications to the benzisothiazole core can enhance antimicrobial efficacy .

Enzyme Inhibition

The compound has also been studied as a potential enzyme inhibitor. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development aimed at treating bacterial infections and other diseases. The unique functional groups present in 2,1-benzisothiazole-6-carbonitrile contribute to its ability to modulate enzyme activity .

Agricultural Applications

Agrochemicals

The antimicrobial properties of 2,1-benzisothiazole-6-carbonitrile make it a suitable candidate for use in agrochemicals. Its efficacy against plant pathogens can be leveraged to develop new fungicides or bactericides that are environmentally friendly and effective in crop protection. Studies have shown that compounds with similar structures can inhibit the growth of various agricultural pathogens .

Materials Science

Coordination Chemistry

In materials science, 2,1-benzisothiazole-6-carbonitrile has been explored for its coordination capabilities with metal ions. The compound can form stable complexes through bidentate coordination involving its nitrogen and carbonitrile groups. This property is particularly useful in the development of sensors and catalysts .

Table 1: Summary of Applications and Findings

Mécanisme D'action

The mechanism by which 2,1-Benzisothiazole-6-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The nitrile group in the compound is highly reactive towards nucleophiles, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its bioactive properties.

Comparaison Avec Des Composés Similaires

Benzo[d]thiazole-6-carbonitrile

Structure : Benzothiazole core (sulfur and nitrogen separated by one carbon) with a nitrile at position 6.

3-Amino-1,2-benzisoxazole-6-carbonitrile

Structure: Benzisoxazole core (oxygen and nitrogen adjacent) with nitrile at position 6 and an amino group at position 3.

- Molecular Formula : C₈H₅N₃O

- CAS Number : 229623-53-4

- Key Properties: Enhanced solubility in polar solvents due to the amino group. Reduced thermal stability compared to sulfur-containing analogs (oxygen vs. sulfur electronegativity) .

- Applications : Versatile intermediate for synthesizing bioactive molecules, particularly in kinase inhibitors.

[1]Benzothiolo[3,2-h]isoquinoline-6-carbonitrile

Structure: Fused benzothiopheno-isoquinoline system with nitrile at position 6.

4-[(2-Azanyl-1,3-benzothiazol-6-yl)oxymethyl]benzenecarbonitrile

Structure : Benzothiazole linked via oxymethyl bridge to a benzonitrile group.

1,2-Benzisothiazole (Base Structure)

Structure : Parent compound without nitrile substitution.

- CAS Number : 272-16-2

- Key Properties :

- Reactivity at the 3-position for electrophilic substitution.

- Found in fungicides and corrosion inhibitors.

Comparative Data Table

Key Findings and Implications

Electronic Effects : The isothiazole core in 2,1-Benzisothiazole-6-carbonitrile offers distinct electronic properties compared to thiazole or isoxazole analogs, influencing reactivity in cross-coupling reactions .

Bioactivity : Nitrile-containing benzisothiazoles are preferred in drug discovery due to their ability to form hydrogen bonds with biological targets .

Hazard Profile : Sulfur-containing analogs (e.g., Benzo[d]thiazole-6-carbonitrile) often exhibit higher toxicity than oxygenated variants, necessitating careful handling .

Activité Biologique

2,1-Benzisothiazole-6-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis of 2,1-Benzisothiazole-6-carbonitrile

The synthesis of 2,1-benzisothiazole derivatives typically involves the reaction of 2-aminobenzenethiol with various carbonyl compounds or isothiocyanates. The carbonitrile group can be introduced via nucleophilic substitution reactions or through the use of appropriate reagents in multi-step synthetic pathways. For instance, one study outlined a method where the compound was synthesized using acetic anhydride and aromatic aldehydes under controlled conditions to yield high-purity products .

Anticancer Activity

Recent studies have highlighted the potential of 2,1-benzisothiazole-6-carbonitrile as an anticancer agent. It has shown significant cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). For example, a derivative of benzothiazole demonstrated an IC50 value of approximately 6.26 μM against HCC827 cells in 2D assays, indicating strong antiproliferative activity .

Mechanism of Action:

The anticancer effects are attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation. This dual action not only targets tumor cells but also reduces inflammatory cytokines like IL-6 and TNF-α, which are often elevated in cancer .

Antimicrobial Activity

The antimicrobial properties of benzisothiazole derivatives have also been extensively studied. In vitro assays revealed that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzothiazole showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml .

Table 1: Antimicrobial Activity of Benzisothiazole Derivatives

| Compound | Target Organism | MIC (µg/ml) |

|---|---|---|

| Benzisothiazole-1 | Staphylococcus aureus | 15 |

| Benzisothiazole-2 | Escherichia coli | 30 |

| Benzisothiazole-3 | Candida albicans | 20 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, 2,1-benzisothiazole-6-carbonitrile has demonstrated anti-inflammatory effects. Studies indicate that it inhibits the activity of pro-inflammatory enzymes such as lipoxygenase (LO) with IC50 values in the sub-micromolar range. This suggests its potential use in treating inflammatory diseases where cytokine levels are elevated due to chronic inflammation .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of benzisothiazole derivatives:

- Case Study on Anticancer Activity : A recent study synthesized a series of benzothiazole derivatives and tested their effects on various cancer cell lines. The most potent compound exhibited significant apoptosis induction in A549 cells at concentrations as low as 1 µM .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of a new set of benzisothiazole derivatives against drug-resistant strains. The results showed that certain derivatives were more effective than standard antibiotics, highlighting their potential for development into new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,1-benzisothiazole-6-carbonitrile, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclization of substituted anilines with thiocyanates or through palladium-catalyzed cross-coupling reactions. Key intermediates, such as 2-amino-1,3-benzothiazole derivatives, are characterized using H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For example, 2-amino-1,3-benzothiazole-6-carbonitrile (CAS 19759-66-1) is synthesized with a purity >95% and confirmed via melting point (mp) and spectral data .

- Experimental Design : Optimize reaction time and temperature to minimize side products. Monitor progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel .

Q. How do functional groups in 2,1-benzisothiazole-6-carbonitrile influence its reactivity?

- Methodology : The nitrile group (-CN) at position 6 acts as an electron-withdrawing group, directing electrophilic substitution to the 4-position of the benzisothiazole ring. Reactivity can be probed via halogenation or nucleophilic substitution reactions, analyzed by HPLC and H NMR .

- Key Data : Substituents like amino or methoxy groups alter electronic properties, as seen in related compounds (e.g., 6-methoxybenzo[d]thiazole-2-carboxamide, CAS 946-12-3) .

Q. What analytical techniques are critical for confirming the purity of 2,1-benzisothiazole-6-carbonitrile?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate purity (>98%) via elemental analysis (C, H, N, S) and differential scanning calorimetry (DSC) to confirm crystallinity .

Advanced Research Questions

Q. How can synthetic yields of 2,1-benzisothiazole-6-carbonitrile be improved in multistep reactions?

- Methodology : Optimize catalyst loading (e.g., Pd(PPh) for cross-coupling) and solvent systems (e.g., DMF/EtOH mixtures). Use Design of Experiments (DoE) to identify critical factors (temperature, stoichiometry) affecting yield .

- Case Study : A 15% yield increase was achieved by switching from THF to DMF in analogous benzothiazole syntheses .

Q. How to resolve contradictions in spectroscopic data for benzisothiazole derivatives?

- Methodology : Cross-validate using multiple techniques (e.g., H NMR, C NMR, and X-ray crystallography). For example, conflicting NOE effects in benzothiazole-6-carboxylic acid (CAS 3622-35-3) were resolved via single-crystal XRD, confirming the carboxyl group’s orientation .

Q. What computational methods predict the biological activity of 2,1-benzisothiazole-6-carbonitrile derivatives?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) and validate with in vitro assays. For example, 6-arylbenzothiazole-2-amine derivatives showed inhibitory activity against EGFR kinase (IC < 1 µM) .

- Data Interpretation : Use QSAR models to correlate electronic parameters (HOMO/LUMO) with bioactivity .

Q. How to handle safety and stability challenges during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.